1-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone
Overview
Description
1-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone typically involves multiple stepsThe final steps involve the formation of the imidazolidinyl and sulfonyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium on carbon for reduction, and halogens or nitrating agents for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while reduction of the nitro group can produce corresponding amines .
Scientific Research Applications
1-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Properties
IUPAC Name |
1-[3-(4-methylphenyl)sulfonyl-2-phenylimidazolidin-1-yl]-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O5S2/c1-17-7-10-20(11-8-17)37(34,35)29-14-13-28(24(29)18-5-3-2-4-6-18)23(31)16-36-25-26-21-12-9-19(30(32)33)15-22(21)27-25/h2-12,15,24H,13-14,16H2,1H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCILZYYBXHLFDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C3=CC=CC=C3)C(=O)CSC4=NC5=C(N4)C=C(C=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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